exact mass and molecular weight of 2-bromo-4-nitrophenylacetylene
exact mass and molecular weight of 2-bromo-4-nitrophenylacetylene
Physicochemical Profiling and Analytical Validation of 2-Bromo-4-nitrophenylacetylene: A Technical Guide
Executive Summary
In modern drug discovery and materials science, bifunctional building blocks are the cornerstone of modular synthesis. 2-Bromo-4-nitrophenylacetylene (IUPAC: 1-bromo-2-ethynyl-5-nitrobenzene) is a highly versatile synthon featuring a terminal alkyne for cycloadditions, an aryl bromide for cross-coupling, and a nitro group for subsequent reduction or electronic tuning.
For researchers and analytical scientists, distinguishing between the exact mass and the molecular weight of this compound is not merely an academic exercise—it is a critical requirement for experimental design. This whitepaper provides an authoritative breakdown of the mass properties of 2-bromo-4-nitrophenylacetylene, explaining the causality behind its isotopic signatures and providing self-validating protocols for its analytical characterization and synthetic application.
Structural and Physicochemical Fundamentals
The chemical formula for 2-bromo-4-nitrophenylacetylene is C₈H₄BrNO₂ . Depending on the experimental context—whether weighing bulk material on a balance or analyzing single molecules in a mass spectrometer—scientists must utilize different mass metrics.
Average Molecular Weight (MW)
The molecular weight of 2-bromo-4-nitrophenylacetylene is 226.03 g/mol .
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Causality: This value is calculated using the standard atomic weights of the elements, which account for the natural abundance of all stable isotopes in a bulk sample (e.g., carbon is ~99% ¹²C and ~1% ¹³C; bromine is ~50.7% ⁷⁹Br and ~49.3% ⁸¹Br) [1].
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Application: Molecular weight is strictly used for macroscopic stoichiometric calculations, determining molarity, and predicting reaction yields.
Exact Mass (Monoisotopic Mass)
The exact monoisotopic mass of the compound is 224.9425 Da .
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Causality: Unlike average molecular weight, exact mass is calculated using only the mass of the most abundant, lowest-mass isotope for each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O) [2].
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Application: Exact mass is the fundamental metric used in High-Resolution Mass Spectrometry (HRMS) to determine the elemental composition of a single molecular ion, allowing researchers to differentiate the target compound from isobaric impurities.
Table 1: Physicochemical Properties of 2-Bromo-4-nitrophenylacetylene
| Property | Value | Application Context |
| IUPAC Name | 1-bromo-2-ethynyl-5-nitrobenzene | Formal nomenclature & literature searches |
| CAS Registry Number | 1260813-94-2 | Chemical sourcing and identification |
| Chemical Formula | C₈H₄BrNO₂ | Elemental composition |
| Molecular Weight | 226.03 g/mol | Bulk stoichiometry, yield calculations |
| Exact Mass (Monoisotopic) | 224.9425 Da | High-resolution mass spectrometry (HRMS) |
Mass Spectrometry (MS) Characterization & Isotopic Signatures
When analyzing 2-bromo-4-nitrophenylacetylene via mass spectrometry, the presence of the bromine atom creates a highly distinct and self-validating isotopic signature. Because bromine exists naturally as two stable isotopes—⁷⁹Br and ⁸¹Br—in a nearly 1:1 ratio, the mass spectrum will exhibit a characteristic "doublet" [3].
Table 2: Principal Isotopic Distribution (Mass Spectrometry)
| Isotope Composition | Exact Mass (Da) | Relative Abundance | Diagnostic Feature |
| ¹²C₈ ¹H₄ ⁷⁹Br ¹⁴N ¹⁶O₂ | 224.9425 | ~100.0% | Base peak (M) |
| ¹²C₈ ¹H₄ ⁸¹Br ¹⁴N ¹⁶O₂ | 226.9405 | ~97.3% | M+2 peak (Bromine signature) |
| ¹³C₁ ¹²C₇ ¹H₄ ⁷⁹Br ¹⁴N ¹⁶O₂ | 225.9459 | ~8.8% | M+1 peak (Carbon-13 signature) |
If the M and M+2 peaks do not appear in a ~1:1 ratio, the structural integrity of the compound is compromised (e.g., debromination has occurred).
Analytical workflow for HRMS validation of 2-bromo-4-nitrophenylacetylene.
Experimental Methodologies
The following protocols demonstrate how to apply both the exact mass and the molecular weight in practical laboratory settings. Every step is designed as a self-validating system to ensure scientific rigor.
Protocol 1: High-Resolution Mass Spectrometry (HRMS) Validation
Utilizes: Exact Mass (224.9425 Da)
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Sample Preparation: Dissolve 1 mg of 2-bromo-4-nitrophenylacetylene in 1 mL of HPLC-grade Methanol. Dilute to a final concentration of 1 µg/mL using a MeOH/H₂O (50:50, v/v) mixture containing 0.1% Formic Acid.
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Causality: Formic acid acts as a proton source, facilitating the formation of [M+H]⁺ ions in positive electrospray ionization (ESI+), while the organic/aqueous blend ensures optimal droplet desolvation.
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Instrument Calibration: Calibrate the Orbitrap or Time-of-Flight (TOF) mass spectrometer using a standard calibration mix to ensure mass accuracy within < 2 ppm.
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Causality: Sub-2 ppm accuracy is mandatory to definitively differentiate the target formula (C₈H₄BrNO₂) from isobaric interferences.
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Data Acquisition: Inject 5 µL of the sample at a flow rate of 0.2 mL/min. Acquire data in the m/z range of 100–500.
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Self-Validation (Isotope Pattern): Extract the ion chromatogram for m/z 225.9504 (the calculated [M+H]⁺ for the ⁷⁹Br isotope). Verify the presence of the M+2 peak at m/z 227.9483.
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Causality: The ~1:1 intensity ratio between these peaks is a self-validating diagnostic signature of a single bromine atom, confirming the analyte has not degraded.
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Protocol 2: Stoichiometric Application in CuAAC (Click Chemistry)
Utilizes: Average Molecular Weight (226.03 g/mol )
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Reagent Calculation: Using the average molecular weight, weigh out 226 mg (1.0 mmol) of 2-bromo-4-nitrophenylacetylene.
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Causality: Bulk weighing requires the average molecular weight to account for the natural, statistical distribution of isotopes present in the solid crystalline powder.
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Reaction Assembly: Dissolve the alkyne and 1.0 mmol of a target organic azide (R-N₃) in 5 mL of tert-butanol/water (1:1, v/v).
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Causality: This specific biphasic solvent system effectively solubilizes both the hydrophobic organic precursors and the hydrophilic inorganic catalysts.
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Catalyst Generation: Add 0.1 mmol (10 mol%) of CuSO₄·5H₂O followed immediately by 0.2 mmol (20 mol%) of sodium ascorbate.
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Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ from Cu(II), preventing the oxidative homocoupling of the alkyne (Glaser coupling) which would ruin the yield.
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Self-Validation (LC-MS): Monitor the reaction via LC-MS. Confirm product formation by observing the mass shift corresponding to the newly formed 1,2,3-triazole product. The product must retain the characteristic 1:1 bromine isotope pattern, proving the aryl bromide moiety survived the reaction intact for subsequent downstream cross-coupling.
Synthetic pathways utilizing 2-bromo-4-nitrophenylacetylene as a building block.
References
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IUPAC Commission on Isotopic Abundances and Atomic Weights. "Standard Atomic Weights of the Elements." International Union of Pure and Applied Chemistry. Available at:[Link]
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Chemistry LibreTexts. "Mass Spectrometry: Isotope Patterns and Halogen Signatures." Physical Methods in Chemistry and Nano Science. Available at:[Link]
